molecular formula C9H16N2O2 B14869749 1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea

1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea

Cat. No.: B14869749
M. Wt: 184.24 g/mol
InChI Key: WKWNLVZEQANYBB-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea typically involves the reaction of 3-oxocyclobutylmethylamine with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-oxocyclobutyl)methylcarbamate
  • tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate

Comparison

1,1,3-Trimethyl-3-((3-oxocyclobutyl)methyl)urea is unique due to its specific structural features, such as the presence of three methyl groups and a urea moiety

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1,1,3-trimethyl-3-[(3-oxocyclobutyl)methyl]urea

InChI

InChI=1S/C9H16N2O2/c1-10(2)9(13)11(3)6-7-4-8(12)5-7/h7H,4-6H2,1-3H3

InChI Key

WKWNLVZEQANYBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)CC1CC(=O)C1

Origin of Product

United States

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